molecular formula C17H16ClN3O2S2 B2828718 N-(2-chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252912-77-8

N-(2-chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2828718
CAS No.: 1252912-77-8
M. Wt: 393.9
InChI Key: SJSLVKZMBGFCNT-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative functionalized with a sulfanyl acetamide side chain. Its molecular formula is C₂₃H₂₀ClN₃O₂S₂, with a molecular weight of 470.002 g/mol . The compound features a 3-ethyl-substituted thienopyrimidinone core linked via a sulfur atom to an acetamide group, which is further substituted with a 2-chloro-4-methylphenyl moiety.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c1-3-21-16(23)15-13(6-7-24-15)20-17(21)25-9-14(22)19-12-5-4-10(2)8-11(12)18/h4-8H,3,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSLVKZMBGFCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound belonging to the thienopyrimidine derivatives. Its molecular formula is C23H20ClN3O2S2C_{23}H_{20}ClN_{3}O_{2}S_{2}, and it has a molecular weight of approximately 470 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of parasitic infections.

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the treatment of tropical diseases such as malaria and leishmaniasis. The thienopyrimidine core structure has been shown to possess significant antiprotozoal effects. Studies indicate that compounds with similar structures can disrupt critical metabolic pathways in parasites by increasing reactive oxygen species (ROS) levels, leading to cell death through homeostatic imbalance .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Antiparasitic Activity : In vitro assays demonstrated that derivatives of thienopyrimidine exhibited effective inhibition against Leishmania and Trypanosoma species, with EC50 values below 10 μM, indicating strong antiparasitic potential .
  • Oxidative Stress Induction : The compound appears to induce oxidative stress in target cells, which is a crucial mechanism for its antiparasitic effects. This was evidenced by increased ROS levels and mitochondrial perturbation observed in treated parasites .
  • Structural Modifications : Variations in the compound's structure can significantly influence its biological activity. For instance, modifications that enhance binding affinity to key enzymatic targets have been shown to improve efficacy against specific parasitic strains .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound:

StudyOrganismEC50 (μM)Mechanism
Study 1Leishmania donovani8.5Induction of ROS
Study 2Trypanosoma brucei5.0Inhibition of trypanothione reductase
Study 3Plasmodium falciparum9.0Disruption of metabolic pathways

These studies collectively underscore the potential of this compound as a promising candidate for further development in antiparasitic therapies.

Chemical Reactions Analysis

Oxidation

The sulfanyl group (-S-) in the compound is susceptible to oxidation, forming sulfoxides or sulfones. For example, oxidation with reagents like hydrogen peroxide or potassium permanganate can alter the compound’s electronic properties, potentially enhancing its interactions with biological targets.

Reduction

Reduction reactions, using agents such as sodium borohydride, may modify the oxidation state of the thienopyrimidine core or other functional groups. This could impact its stability or reactivity in downstream applications.

Substitution Reactions

The acetamide group (-NHCO-) and chlorinated aromatic ring may participate in nucleophilic substitution. For instance, the thienopyrimidine core’s substituents (e.g., ethyl groups) could be replaced with other alkyl or aryl groups under specific conditions .

Reagents and Conditions

Common reagents and reaction parameters include:

  • Oxidizing agents : Potassium permanganate, hydrogen peroxide (controlled pH and temperature).

  • Reducing agents : Sodium borohydride, catalytic hydrogenation.

  • Solvents : Ethanol, dimethylformamide (DMF), dichloromethane .

  • Catalysts : Piperidine, potassium carbonate, triethylamine (TEA) .

Key Products and Intermediates

The synthesis and modification of this compound often involve intermediates such as:

  • Thienopyrimidine precursors : Formed via multi-step reactions involving chlorinating and alkylating agents.

  • Acetamide derivatives : Generated by reacting arylamines with 2-chloroacetamide derivatives under basic conditions .

  • Sulfanyl intermediates : Produced during nucleophilic substitution steps, as seen in the synthesis of related compounds (e.g., 3a–d in ).

Spectral and Analytical Data

Property Value/Description
IR (cm⁻¹) 3387 (NH), 2214 (CN), 1674 (CO)
¹H NMR (δ) 2.31 (s, CH₃), 4.23 (s, SCH₂), 7.09–8.09 (ArH)
¹³C NMR (δ) 20.0, 43.5, 105.4, 170.4
MS (m/z) 373 (M⁺)

Mechanistic Insights

The synthesis of this compound typically follows a multi-step pathway:

  • Core formation : Thieno[3,2-d]pyrimidine precursors are prepared using chlorinating agents.

  • Functional group introduction : The sulfanyl group is incorporated via nucleophilic substitution, while the acetamide moiety is added through amide bond formation .

  • Aryl group modification : Chlorinated phenyl substituents are introduced to enhance lipophilicity and target interactions.

Biological Relevance of Reactions

While the focus is on chemical reactions, modifications such as oxidation or substitution can directly impact the compound’s biological activity. For example:

  • Antimicrobial activity : Enhanced by electron-withdrawing groups (e.g., chloro substituents).

  • Anticancer potential : Structural modifications may optimize binding to kinases or receptors involved in cell proliferation.

Research Findings

Studies on analogous thienopyrimidine derivatives highlight:

  • Synthetic efficiency : Reaction yields are optimized using reflux conditions in ethanol or DMF .

  • Structural diversity : Substitution patterns (e.g., alkyl, aryl) significantly influence reactivity and stability.

  • Analytical validation : Spectroscopic methods (NMR, MS) are essential for confirming reaction outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine derivatives with sulfanyl acetamide substituents are well-studied for their diverse biological activities. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Synthesis Yield (If Reported)
Target Compound C₂₃H₂₀ClN₃O₂S₂ 470.002 3-ethyl, 2-chloro-4-methylphenyl Not reported
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide C₂₃H₁₇ClF₃N₃O₂S₂ 544.03 4-chlorophenyl, 2-trifluoromethylphenyl Not reported
N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide C₁₇H₁₅ClN₆O₂S₂ 292.21 3-(4-chlorophenyl), 3-methylpyrazole Not reported
N-(2,3-dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 2,3-dichlorophenyl, 4-methyldihydropyrimidinone 80%
N-(4-sulfamoylphenyl)-2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]acetamide C₁₆H₁₅N₅O₃S 357.38 Cyano group, 4-methylphenyl hydrazine 94%

Key Observations

Structural Variations: The target compound distinguishes itself with a 3-ethyl group on the thienopyrimidinone core and a 2-chloro-4-methylphenyl acetamide substituent. In contrast, the compound in replaces the ethyl group with a 4-chlorophenyl and incorporates a trifluoromethylphenyl moiety, likely enhancing lipophilicity and metabolic stability. Compounds with cyano groups (e.g., ) or dihydropyrimidinone cores (e.g., ) exhibit distinct electronic properties, which may influence binding affinities in biological systems.

This suggests room for optimization if the target compound’s synthesis is less efficient.

Biological Activity :

  • While the target compound lacks reported bioactivity, structurally related analogs exhibit α-glucosidase inhibition , lipoxygenase (LOX) modulation , and cholinesterase inhibition (e.g., compounds in ). For example, N-(2-methyl-6-nitrophenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (MW 423 g/mol) showed 64.2% LOX inhibition at 100 µM .

Comparatively, smaller analogs (e.g., , 292 g/mol) may exhibit better pharmacokinetic profiles.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for this compound?

The synthesis involves multi-step reactions, including cyclization of the thieno[3,2-d]pyrimidine core, introduction of substituents (e.g., ethyl and chloro-methylphenyl groups), and sulfanyl-acetamide coupling. Critical conditions include:

  • Solvents : Polar solvents (DMF, DMSO) for cyclization steps , toluene/ethanol for coupling reactions .
  • Catalysts : Triethylamine for deprotonation in nucleophilic substitutions .
  • Temperature : Elevated temperatures (80–120°C) for cyclization and reflux conditions for coupling .
  • Monitoring : TLC and NMR to track intermediate formation .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., acetamide NH at δ ~10.10 ppm, pyrimidine protons at δ ~7.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ observed at m/z 476.39 for C₂₁H₁₅Cl₂N₃O₂S₂) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry; used in analogs to confirm dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Conflicting assignments arise from dynamic effects (e.g., tautomerism in the pyrimidine ring) or solvent interactions. Methodological solutions include:

  • Variable Temperature (VT) NMR : To identify tautomeric equilibria .
  • 2D NMR (COSY, HSQC) : Correlate protons and carbons for unambiguous assignments .
  • Crystallographic Validation : Compare experimental NMR data with X-ray-derived structures of analogs .

Q. What strategies optimize reaction yields and purity during scale-up?

  • Continuous Flow Reactors : Improve heat/mass transfer for cyclization steps, reducing side products .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) for intermediates; recrystallization from ethanol for final products .
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent ratio, catalyst loading) to maximize yield .

Q. How can computational methods predict reactivity and binding modes?

  • DFT Calculations : Model transition states for sulfanyl-acetamide coupling to identify rate-limiting steps .
  • Molecular Docking : Screen against biological targets (e.g., kinases) using software like AutoDock; validated with analogs showing IC₅₀ < 10 µM .
  • MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .

Q. What experimental approaches identify biological targets and mechanisms?

  • Kinase Profiling : Use competitive binding assays (e.g., KINOMEscan) to identify inhibited kinases .
  • Cellular Assays : Measure apoptosis (Annexin V staining) and proliferation (MTT assay) in cancer cell lines .
  • Pull-Down Assays : Biotinylated derivatives coupled with streptavidin beads to isolate interacting proteins .

Q. How to establish structure-activity relationships (SAR) using analogs?

  • Analog Synthesis : Modify substituents (e.g., replace chloro with methoxy or fluorine) and compare bioactivity .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical groups (e.g., sulfanyl-acetamide moiety) .
  • QSAR Models : Correlate logP and steric parameters with IC₅₀ values using ML algorithms .

Q. How to assess compound stability under physiological conditions?

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor via HPLC .
  • Plasma Stability : Incubate in human plasma (37°C, 24h); quantify remaining compound using LC-MS .
  • Light/Heat Stress : Store at 40°C/75% RH or under UV light; track decomposition by TLC .

Q. How to address conflicting bioactivity data across studies?

  • Standardized Assays : Use identical cell lines (e.g., HeLa, MCF-7) and protocols (e.g., 48h incubation) for reproducibility .
  • Off-Target Screening : Rule out nonspecific effects via counter-screens (e.g., bacterial cytotoxicity) .
  • Meta-Analysis : Pool data from independent studies to identify trends (e.g., potency vs. logD) .

Q. What methodologies evaluate in vitro toxicity and safety?

  • hERG Assay : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ > 30 µM preferred) .
  • Cytokine Profiling : ELISA to measure IL-6/TNF-α release in PBMCs for immunotoxicity .
  • Ames Test : Bacterial reverse mutation assay to detect mutagenicity .

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